

# Application Note: Quantification of Brexpiprazole S-oxide for Preclinical Pharmacokinetic Assessment

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## Compound of Interest

Compound Name: *Brexpiprazole S-oxide*

Cat. No.: *B1371586*

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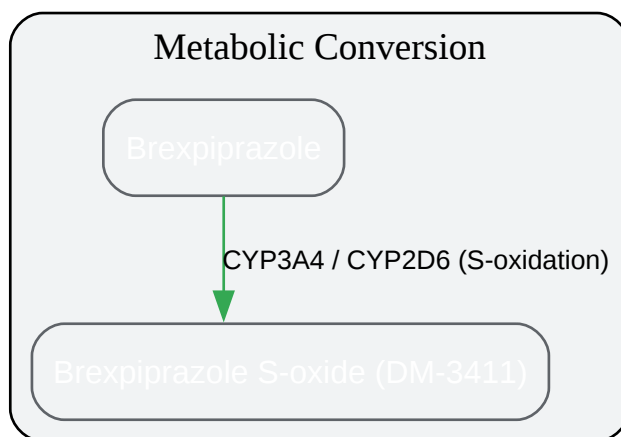
## Abstract

This application note provides a detailed protocol for the quantification of **Brexpiprazole S-oxide** (DM-3411), the primary metabolite of the atypical antipsychotic brexpiprazole, in preclinical plasma samples. The described methodology is based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a sensitive and robust technique for bioanalytical applications. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies of brexpiprazole. Included are comprehensive experimental protocols, method validation parameters, and a summary of available pharmacokinetic data from preclinical studies.

## Introduction

Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. In preclinical and clinical studies, brexpiprazole is extensively metabolized, with the major metabolite identified as DM-3411, a sulfoxide derivative. The formation of **Brexpiprazole S-oxide** is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.<sup>[1][2][3][4][5]</sup> Given that DM-3411 is a significant circulating metabolite, its quantification is crucial for a comprehensive understanding of the pharmacokinetic profile of brexpiprazole in preclinical species. This application note outlines a validated UPLC-MS/MS method for the simultaneous determination of brexpiprazole and **Brexpiprazole S-oxide** in plasma.

## Metabolic Pathway of Brexpiprazole to S-oxide



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Caption: Metabolic pathway of brexpiprazole to its S-oxide metabolite.

## Experimental Protocols

This section details the materials and procedures for the quantification of **Brexpiprazole S-oxide** in preclinical plasma samples.

## Materials and Reagents

- Brexpiprazole and **Brexpiprazole S-oxide** (DM-3411) reference standards
- Internal Standard (IS) (e.g., Aripiprazole or a deuterated analog)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Control plasma from the preclinical species of interest (e.g., rat, dog, monkey)

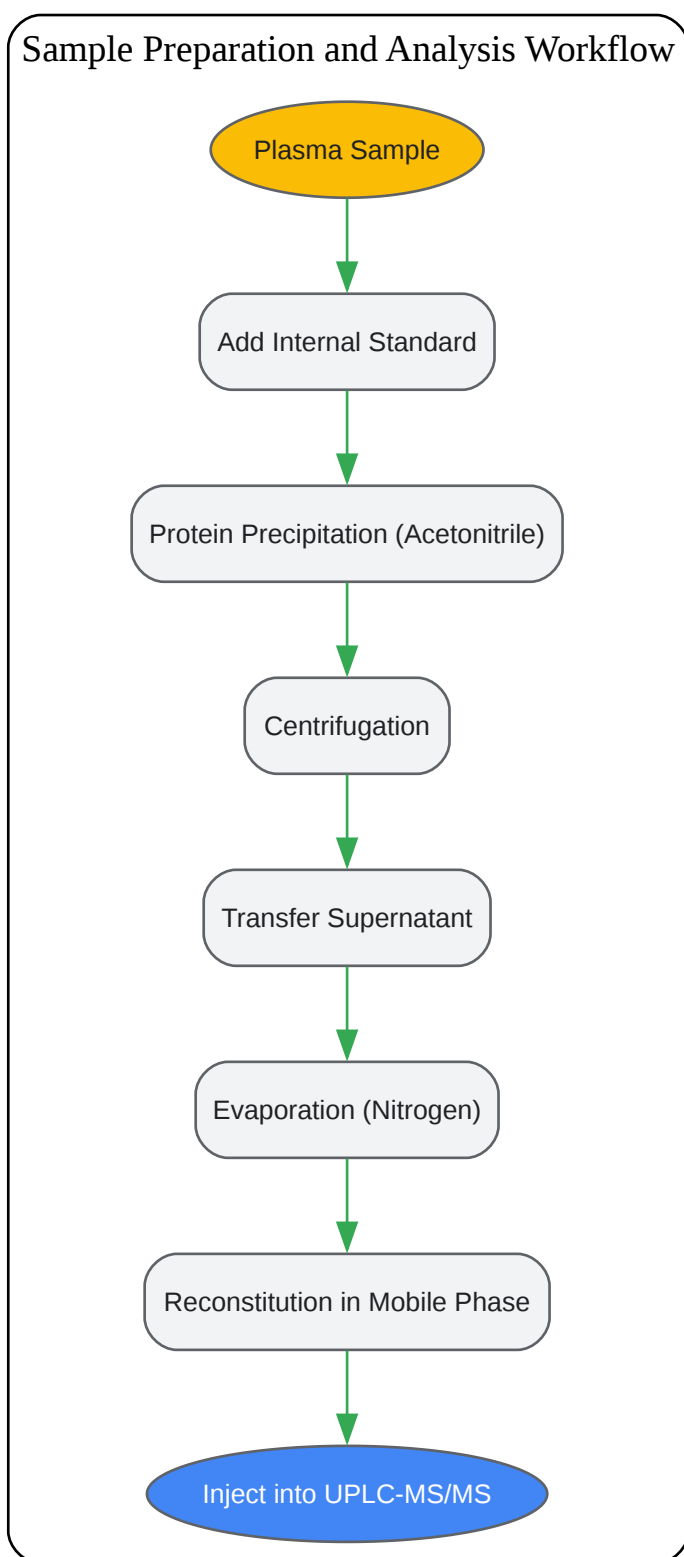
## Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC)
- Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)
- Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 50 mm)

## Sample Preparation (Protein Precipitation)

- Thaw plasma samples and vortex to ensure homogeneity.
- To 50  $\mu\text{L}$  of plasma, add 10  $\mu\text{L}$  of internal standard working solution.
- Add 150  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.
- Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

## Experimental Workflow



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Caption: Workflow for plasma sample preparation and analysis.

## UPLC-MS/MS Conditions

- UPLC Conditions:
  - Column: ACQUITY UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 50 mm
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: Acetonitrile
  - Flow Rate: 0.4 mL/min
  - Gradient: A suitable gradient to ensure separation of analytes from matrix components.
  - Injection Volume: 5  $\mu$ L
  - Column Temperature: 40°C
  - Run Time: Approximately 3 minutes
- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Brexpiprazole: m/z 434.2  $\rightarrow$  221.1
    - **Brexpiprazole S-oxide** (DM-3411): m/z 450.2  $\rightarrow$  221.1
    - Internal Standard (e.g., Aripiprazole): m/z 448.1  $\rightarrow$  285.2
  - Source Parameters: Optimized for the specific mass spectrometer used.

## Method Validation Summary

A summary of the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of brexpiprazole and **Brexpiprazole S-oxide** in rat plasma is presented below.[4]

Parameter	Brexpiprazole	Brexpiprazole S-oxide (DM-3411)
Linearity Range (ng/mL)	0.5 - 100	0.5 - 100
Regression Equation	$Y = 2.888X + 0.458843$	$Y = 0.249471X + 0.0467125$
Correlation Coefficient ( $r^2$ )	0.9983	0.9987
LLOQ (ng/mL)	0.5	0.5
Intra-day Precision (%RSD)	$\leq 11.5\%$	$\leq 11.5\%$
Inter-day Precision (%RSD)	$\leq 11.5\%$	$\leq 11.5\%$
Accuracy (%RE)	-10.6% to 12.3%	-10.6% to 12.3%
Recovery (%)	81.0% - 93.1%	81.0% - 93.1%
Matrix Effect (%)	87.7% - 113.8%	87.7% - 113.8%

## Preclinical Pharmacokinetic Data

Pharmacokinetic studies have been conducted in several preclinical species. While data for the parent drug, brexpiprazole, is more readily available, information on the S-oxide metabolite is more limited.

## Rat Pharmacokinetics

In a study investigating the pharmacokinetics of brexpiprazole in rats after a single oral dose of 1.0 mg/kg, the concentration of DM-3411 was found to be below the lower limit of quantification (LLOQ) of 0.5 ng/mL.[4] However, mean plasma levels of brexpiprazole have been measured in rats, with concentrations of 11, 31, and 74-113 ng/mL at 0.3, 1.0, and 3.0 mg/kg p.o., respectively, approximately 3 hours after administration.[6]

Species	Dose (mg/kg, p.o.)	Analyte	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Rat	1.0	Brexpiprazole	16.37 ± 6.33	5.25 ± 1.60	148.32 ± 73.69
Rat	1.0	Brexpiprazole S-oxide	< LLOQ	-	-

Data from a study where baicalin was co-administered, which may have influenced brexpiprazole metabolism.[4]

## Dog Pharmacokinetics

A validated UPLC-MS/MS method for brexpiprazole in dog plasma has been reported, which was applied to a pharmacokinetic study after a single 4 mg oral dose.[7][8] However, specific pharmacokinetic parameters for **Brexpiprazole S-oxide** from this study are not detailed in the available literature.

## Monkey Pharmacokinetics

Pharmacokinetic studies in monkeys have shown that after intravenous administration, the total body clearance of brexpiprazole was 0.326 L/h/kg, with an oral availability of 31.0%.[1][3] Dose-dependent exposures were observed at doses ranging from 0.1 to 3 mg/kg.[1][3] While DM-3411 was identified as a common main metabolite, specific pharmacokinetic parameters for the S-oxide in monkeys are not explicitly provided in the reviewed literature.[1][3]

## Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **Brexpiprazole S-oxide** in preclinical plasma samples. The validation data demonstrates that the method meets the requirements for bioanalytical method validation. While pharmacokinetic data for the parent drug, brexpiprazole, is available in several preclinical species, there is a notable lack of detailed pharmacokinetic parameters for its primary metabolite, **Brexpiprazole S-oxide**. The presented protocol can be effectively applied to

generate these crucial data, thereby enabling a more complete characterization of the absorption, distribution, metabolism, and excretion of brexpiprazole in preclinical models.

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